![molecular formula C28H39F3N8O9 B2575007 Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA CAS No. 199807-33-5](/img/structure/B2575007.png)
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA, also known as cRGDfV, is a potent inhibitor of cell adhesion . It is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and valine .
Molecular Structure Analysis
The empirical formula of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is C26H38N8O7 . Its molecular weight is 574.63 . For a detailed molecular structure, please refer to databases like PubChem .
Chemical Reactions Analysis
Specific chemical reactions involving Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA are not mentioned in the retrieved sources .
Physical And Chemical Properties Analysis
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is a solid substance . . The storage temperature is recommended to be -20
科学的研究の応用
Integrin αvβ3 Inhibition
Cyclo(RGDfV) TFA is a potent inhibitor of integrin αvβ3 , a cell surface receptor involved in cell adhesion, migration, and angiogenesis. By disrupting the interaction between integrin αvβ3 and its ligands, this peptide can modulate cellular processes. Researchers have explored its use in cancer therapy, where inhibiting integrin αvβ3 reduces tumor cell adhesion to the extracellular matrix, impeding metastasis .
Antitumor Activity
Studies have demonstrated that Cyclo(RGDfV) TFA possesses antitumor properties. By targeting integrin αvβ3, it disrupts tumor cell adhesion and migration, potentially limiting tumor growth and metastasis. Its antitumor effects make it a promising candidate for cancer research and therapy .
Acute Myeloid Leukemia (AML) Research
Cyclo(RGDfV) TFA has relevance in acute myeloid leukemia (AML) studies. Leukemia cells often reside within protective microenvironments, making them resistant to chemotherapy. This peptide disrupts their adhesion to the niche, rendering them more susceptible to cell cycle-dependent drugs. Researchers investigate its potential as an adjunct therapy for AML .
Ischemic Acute Renal Failure (ARF)
In animal models, Cyclo(RGDfV) TFA has shown promise in ameliorating ischemic acute renal failure (ARF). By preventing tubular obstruction through inhibition of cell-cell adhesion, it contributes to renal function recovery. Further research aims to explore its clinical applications in ARF management .
Cell Cycle Modulation
Cyclo(RGDfV) TFA affects leukemia cell cycle dynamics. In both 2D and 3D culture systems, it decreases the G0/G1 phase and increases the S phase of leukemia cells. This modulation may impact cell proliferation and survival, providing insights into therapeutic strategies .
Apoptosis Induction
By increasing apoptosis rates, Cyclo(RGDfV) TFA influences cell survival. Apoptosis is a critical process for eliminating damaged or abnormal cells. Researchers investigate its potential as an apoptosis-inducing agent in various contexts .
MedChemExpress: Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val) MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val) MilliporeSigma: Cyclo(Arg-Gly-Asp-D-Phe-Val)
作用機序
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA functions as an antagonist of αvβ3 and αvβ5 integrins . It inhibits the binding of these integrins to vitronectin, thereby disrupting cell adhesion . This peptide also inhibits angiogenesis and vascular remodeling . It may induce apoptosis in cells bearing surface αvβ3 integrin .
特性
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCWVTYYHSZET-JDNDSRKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。